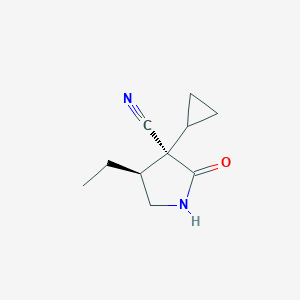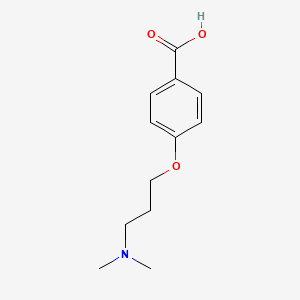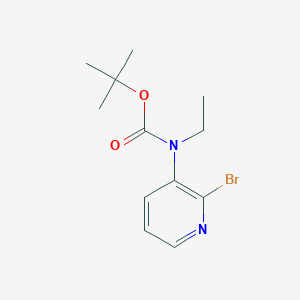![molecular formula C16H19ClN2O2 B13896934 2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol](/img/structure/B13896934.png)
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol is a complex organic compound that features a benzyl group, a hydroxyethyl group, and a chloropyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol typically involves the following steps:
-
Formation of the Benzyl(2-hydroxyethyl)amine Intermediate
Reactants: Benzylamine and 2-chloroethanol.
Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide, under reflux conditions.
Product: Benzyl(2-hydroxyethyl)amine.
-
Coupling with 2-chloro-4-pyridinecarboxaldehyde
Reactants: Benzyl(2-hydroxyethyl)amine and 2-chloro-4-pyridinecarboxaldehyde.
Conditions: The reaction is typically performed in an organic solvent such as ethanol, with a catalyst like p-toluenesulfonic acid.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloropyridyl group can undergo reduction to form a pyridyl group.
Substitution: The chlorine atom in the chloropyridyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of pyridyl derivatives.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of chloropyridyl compounds with biological systems.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol involves its interaction with specific molecular targets. The chloropyridyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The benzyl and hydroxyethyl groups can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-4-pyridyl)ethanol: .
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-3-pyridyl)ethanol: .
2-[Benzyl(2-hydroxyethyl)amino]-1-(2-chloro-5-pyridyl)ethanol: .
Uniqueness
This compound is unique due to the specific positioning of the chlorine atom on the pyridyl ring, which can influence its reactivity and interaction with biological targets. This positioning can lead to differences in pharmacological activity and chemical behavior compared to its analogs.
Properties
Molecular Formula |
C16H19ClN2O2 |
|---|---|
Molecular Weight |
306.79 g/mol |
IUPAC Name |
2-[benzyl(2-hydroxyethyl)amino]-1-(2-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C16H19ClN2O2/c17-16-10-14(6-7-18-16)15(21)12-19(8-9-20)11-13-4-2-1-3-5-13/h1-7,10,15,20-21H,8-9,11-12H2 |
InChI Key |
OEZXAKJVVCVNDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC(C2=CC(=NC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tetrapotassium;[10,13-dimethyl-3,7-disulfonatooxy-17-(5-sulfonatooxypentan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-12-yl] sulfate](/img/structure/B13896880.png)
![[2-(Tert-butoxycarbonylamino)-3-cyano-7-fluoro-benzothiophen-4-YL]boronic acid](/img/structure/B13896899.png)




![2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13896917.png)
![N-[[4-(dimethylamino)benzylidene]amino]quinoline-3-carboxamide](/img/structure/B13896921.png)


![3-Ethoxy-3-[4-[(3-pyrrol-1-ylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13896936.png)

